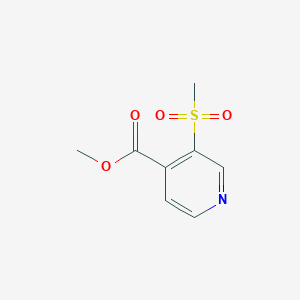
Methyl 3-(methylsulfonyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylsulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Esterification Method:
-
Sulfonylation Method:
Industrial Production Methods:
- The industrial production of methyl 3-(methylsulfonyl)isonicotinate typically involves large-scale esterification and sulfonylation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in anhydrous solvents such as tetrahydrofuran.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Products: Substitution reactions can lead to the formation of various substituted isonicotinates.
Scientific Research Applications
Chemistry:
- Methyl 3-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine:
- This compound is investigated for its role in drug delivery systems. It is used to enhance the solubility and bioavailability of poorly soluble drugs .
Industry:
Mechanism of Action
The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
-
Methyl isonicotinate:
-
Methyl nicotinate:
-
Methyl 4-(methylsulfonyl)benzoate:
Uniqueness:
- Methyl 3-(methylsulfonyl)isonicotinate is unique due to the presence of both the isonicotinate and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 3-methylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
FGEGUXXHDAYGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















